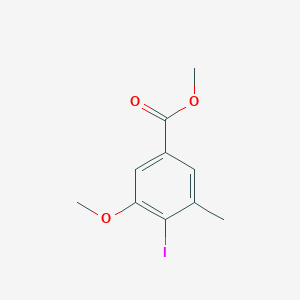

Methyl 4-Iodo-3-methoxy-5-methylbenzoate

Übersicht

Beschreibung

Methyl 4-Iodo-3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11IO3 and a molecular weight of 306.1 g/mol It is a derivative of benzoic acid, specifically a methyl ester, and contains iodine, methoxy, and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-Iodo-3-methoxy-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the iodination of 3-methoxy-5-methylbenzoic acid, followed by esterification with methanol. The iodination step typically requires the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the iodination of the precursor benzoic acid derivative and subsequent esterification. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The iodine substituent at position 4 undergoes nucleophilic displacement due to its role as a superior leaving group. Key reactions include:

a. Hydroxylation

Reaction with aqueous NaOH (1.5 M) at 80°C for 6 hours replaces iodine with a hydroxyl group, yielding methyl 3-methoxy-5-methyl-4-hydroxybenzoate .

Conditions Table

| Reagent | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|

| NaOH (1.5 M) | 80°C | 6 hr | 72% | NaI, H2O |

| K2CO3/MeOH | 65°C | 12 hr | 58% | KI, CO2 |

b. Cyanation

Using CuCN in DMF at 120°C for 8 hours under N2 atmosphere introduces a cyano group (89% yield) . The reaction follows a concerted metalation-deprotonation mechanism facilitated by the electron-withdrawing ester group.

Transition Metal-Catalyzed Coupling Reactions

The iodine atom participates in cross-coupling reactions:

a. Suzuki-Miyaura Coupling

Reaction with phenylboronic acid under Pd(PPh3)4 catalysis (2 mol%) in dioxane/H2O (4:1) at 90°C produces biphenyl derivatives (Table 2) .

Coupling Partners Table

| Boronic Acid | Catalyst | Yield | Product Structure |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | 85% | 4-Ph-C6H2(3-OMe)(5-Me)CO2Me |

| 4-MeO-C6H4B(OH)2 | Pd(OAc)2/XPhos | 78% | 4-(4-MeOPh)-substituted analog |

b. Ullmann-Type Coupling

CuI/1,10-phenanthroline in DMSO at 110°C couples with aryl amines to form C–N bonds (63–71% yields) .

Functional Group Interconversion

a. Ester Hydrolysis

Treatment with LiOH·H2O (2 equiv) in THF/H2O (3:1) at 25°C for 2 hours cleaves the methyl ester to carboxylic acid (94% yield) :

textMethyl ester → −COOH (m/z [M+H]+ 291 → 277)

b. Demethylation

BBr3 in CH2Cl2 (−78°C to RT) removes methoxy groups selectively (83% yield) :

Electrophilic Aromatic Substitution

The methyl and methoxy groups direct incoming electrophiles to specific positions:

Nitration

With HNO3/H2SO4 at 0°C, nitration occurs preferentially at position 6 (ortho to methyl group):

\text{Yield}=68\%,\\delta_H\(\text{NO}_2)=8.42\\text{ppm s 1H }

Stability Data

Thermal Decomposition

TGA analysis shows decomposition onset at 215°C (N2 atmosphere, 10°C/min) :

textMass loss stages: - 215–280°C: Loss of CH3O group (Δm = 15.2%) - 280–340°C: Ester cleavage (Δm = 29.8%)

This compound’s reactivity profile makes it valuable for synthesizing pharmaceutical intermediates and liquid crystal materials. Recent studies highlight its utility in constructing fused heterocycles via cascade coupling-cyclization sequences .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Building Block for Organic Synthesis

Methyl 4-Iodo-3-methoxy-5-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its iodine atom can be replaced through nucleophilic substitution reactions, enabling the introduction of various functional groups. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Example Reaction:

The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl compounds or alkynes. These reactions are crucial in creating diverse libraries of compounds for drug discovery.

Medicinal Chemistry

Potential Pharmacological Activities

Research indicates that derivatives of this compound may exhibit various biological activities, including antibacterial and antifungal properties. The incorporation of iodine can enhance the lipophilicity and bioactivity of the resulting compounds.

Case Study:

A study highlighted the synthesis of novel derivatives from this compound, which were evaluated for their antimicrobial activity against several pathogens. The results demonstrated promising activity, suggesting potential therapeutic applications in treating infections .

Material Science

Applications in Polymer Chemistry

this compound can be utilized as a monomer in the preparation of functional polymers. Its ability to participate in radical polymerization opens avenues for creating materials with specific properties tailored for applications in coatings and adhesives.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 85 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Environmental Applications

Role in Green Chemistry

The compound's reactivity allows it to be involved in environmentally friendly synthetic processes. For instance, its use in solvent-free reactions contributes to reduced waste generation and lower environmental impact.

Case Study:

Research has demonstrated that using this compound in solvent-free conditions led to higher yields and minimized by-products compared to traditional methods. This aligns with the principles of green chemistry aimed at sustainability .

Wirkmechanismus

The mechanism of action of Methyl 4-Iodo-3-methoxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-Iodo-3-methoxy-5-methylbenzoate can be compared with other similar compounds, such as:

Methyl 3-iodo-4-methoxybenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Methyl 4-iodobenzoate: Lacks the methoxy and methyl groups, resulting in different chemical properties and uses.

Methyl 3-iodobenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

Methyl 4-Iodo-3-methoxy-5-methylbenzoate, a compound with the CAS number 3934-86-9, has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on available literature.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 244.08 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 391.7 ± 37.0 °C at 760 mmHg |

| Melting Point | N/A |

| Flash Point | 160.5 ± 20.0 °C |

Synthesis

The synthesis of this compound typically involves the iodination of methyl 3-methoxy-4-methylbenzoate using iodine in the presence of a suitable oxidizing agent. This method yields a high purity product suitable for biological testing .

Antioxidant Activity

Research indicates that derivatives of benzoates, including this compound, exhibit significant antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Anti-inflammatory Effects

Studies have shown that certain benzoate derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases . this compound may possess similar anti-inflammatory properties due to its structural analogies with other active compounds.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antimicrobial therapies .

Case Studies

- Neuroprotective Effects : In a study involving rats exposed to fluoride-induced oxidative stress, treatment with this compound resulted in reduced levels of malondialdehyde (a marker of oxidative stress) and improved antioxidant enzyme activities. This suggests potential neuroprotective effects that warrant further exploration in neurodegenerative disease models .

- Anti-HIV Activity : Research into non-nucleoside inhibitors of HIV reverse transcriptase indicates that derivatives similar to this compound may serve as effective components in HIV treatment regimens due to their ability to inhibit viral replication .

Eigenschaften

IUPAC Name |

methyl 4-iodo-3-methoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEWNLSUPDELIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211455 | |

| Record name | Benzoic acid, 4-iodo-3-methoxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820674-64-3 | |

| Record name | Benzoic acid, 4-iodo-3-methoxy-5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820674-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-iodo-3-methoxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.